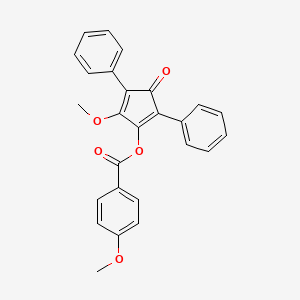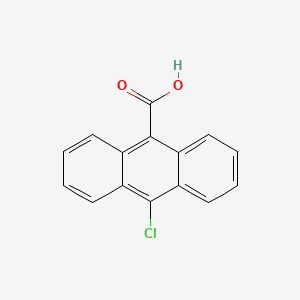
10-Chloroanthracene-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloroanthracene-9-carboxylic acid is an organic compound with the molecular formula C15H9ClO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a chlorine atom substituted at the 10th position and a carboxylic acid group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloroanthracene-9-carboxylic acid typically involves the chlorination of anthracene followed by carboxylation. One common method is the reaction of anthracene with chlorine in the presence of a catalyst such as iron(III) chloride to produce 10-chloroanthracene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and carboxylation steps, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Chloroanthracene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 10-Chloroanthracene-9-methanol or 10-Chloroanthracene-9-aldehyde.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Chloroanthracene-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination complexes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic electronic materials and photochromic devices.
Wirkmechanismus
The mechanism of action of 10-Chloroanthracene-9-carboxylic acid is primarily related to its ability to participate in photochemical reactions. Upon exposure to light, the compound can undergo photoinduced electron transfer, leading to the formation of reactive intermediates such as radicals. These intermediates can interact with molecular targets, leading to various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
9-Anthracenecarboxylic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
10-Bromoanthracene-9-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties and applications.
Uniqueness: 10-Chloroanthracene-9-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct reactivity and potential for diverse applications in photochemistry and material science .
Eigenschaften
CAS-Nummer |
6929-82-4 |
|---|---|
Molekularformel |
C15H9ClO2 |
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
10-chloroanthracene-9-carboxylic acid |
InChI |
InChI=1S/C15H9ClO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8H,(H,17,18) |
InChI-Schlüssel |
QPPISUQIVCOXIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


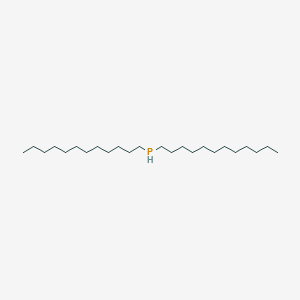
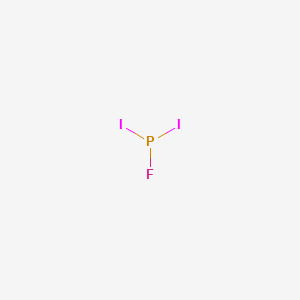
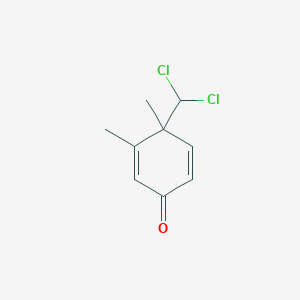
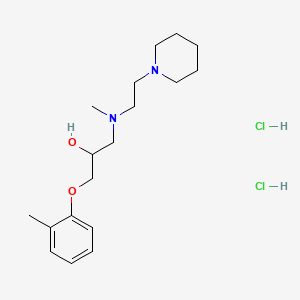
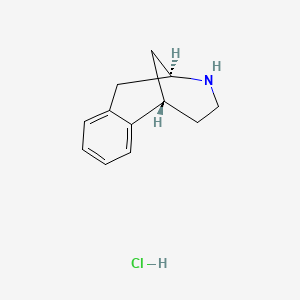
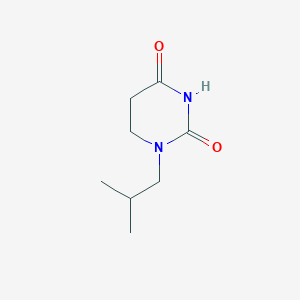
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
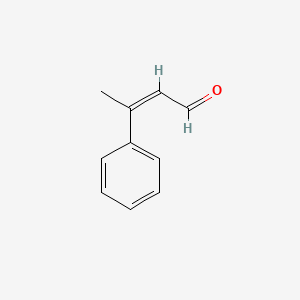
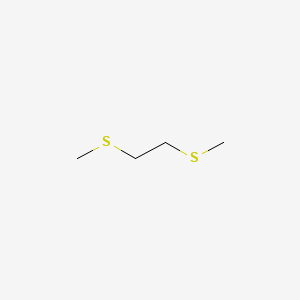
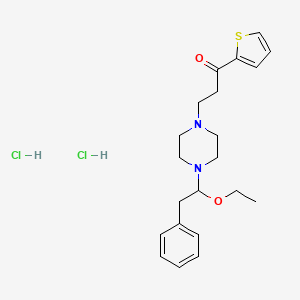
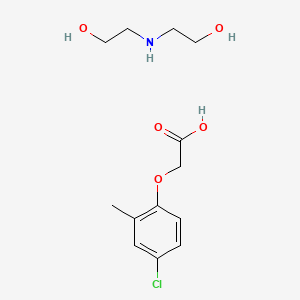
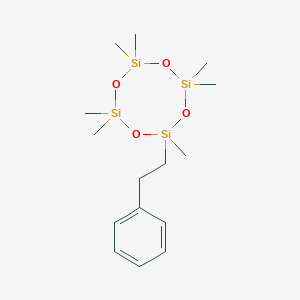
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
